molecular formula C18H27N3O6S B11053198 N-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]tetrahydro-1(2H)-pyridinesulfonamide

N-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]tetrahydro-1(2H)-pyridinesulfonamide

Cat. No. B11053198
M. Wt: 413.5 g/mol
InChI Key: NXIFAOOZUZDPMT-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]tetrahydro-1(2H)-pyridinesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholino group, a methoxy group, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]tetrahydro-1(2H)-pyridinesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the morpholino group: This can be achieved by reacting a suitable amine with an epoxide under basic conditions.

    Introduction of the methoxy group: This step involves the methylation of a phenolic hydroxyl group using methyl iodide in the presence of a base.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]tetrahydro-1(2H)-pyridinesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The morpholino group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]tetrahydro-1(2H)-pyridinesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]tetrahydro-1(2H)-pyridinesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]pyrrolidine-1-sulfonamide
  • 3-methoxy-4-(2-morpholino-2-oxoethoxy)benzaldehyde

Uniqueness

N-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]tetrahydro-1(2H)-pyridinesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for targeted research applications.

properties

Molecular Formula

C18H27N3O6S

Molecular Weight

413.5 g/mol

IUPAC Name

N-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]piperidine-1-sulfonamide

InChI

InChI=1S/C18H27N3O6S/c1-25-17-13-15(19-28(23,24)21-7-3-2-4-8-21)5-6-16(17)27-14-18(22)20-9-11-26-12-10-20/h5-6,13,19H,2-4,7-12,14H2,1H3

InChI Key

NXIFAOOZUZDPMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)N2CCCCC2)OCC(=O)N3CCOCC3

Origin of Product

United States

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